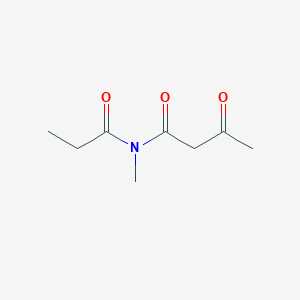
N-Methyl-3-oxo-N-propanylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-oxo-N-propanylbutanamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological applications. It is a synthetic compound that belongs to the class of amides and has the molecular formula C8H15NO2.
Mécanisme D'action
The mechanism of action of N-Methyl-3-oxo-N-propanylbutanamide is not fully understood. However, it is believed to act through the inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting the production of prostaglandins, N-Methyl-3-oxo-N-propanylbutanamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-Methyl-3-oxo-N-propanylbutanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. Additionally, N-Methyl-3-oxo-N-propanylbutanamide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Methyl-3-oxo-N-propanylbutanamide in lab experiments is its potential pharmacological applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N-Methyl-3-oxo-N-propanylbutanamide is its synthetic nature. The compound is not found in nature, which may limit its potential use in certain applications.
Orientations Futures
There are several future directions for the study of N-Methyl-3-oxo-N-propanylbutanamide. One direction is the development of new drugs based on the compound's pharmacological properties. Another direction is the study of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's antioxidant properties may make it a promising candidate for the development of new therapies for oxidative stress-related diseases, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-Methyl-3-oxo-N-propanylbutanamide is a synthetic compound that has gained attention in scientific research due to its potential pharmacological applications. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties and has been studied for its potential use in the treatment of neurological disorders. While the compound's synthetic nature may limit its potential use in certain applications, there are several future directions for the study of N-Methyl-3-oxo-N-propanylbutanamide.
Méthodes De Synthèse
N-Methyl-3-oxo-N-propanylbutanamide can be synthesized through a multistep process involving the condensation of propanoyl chloride and butyric acid, followed by the reaction with methylamine. The final product is obtained through the purification of the reaction mixture using chromatography techniques.
Applications De Recherche Scientifique
N-Methyl-3-oxo-N-propanylbutanamide has been extensively studied for its potential pharmacological applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
130935-25-0 |
|---|---|
Nom du produit |
N-Methyl-3-oxo-N-propanylbutanamide |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
N-methyl-3-oxo-N-propanoylbutanamide |
InChI |
InChI=1S/C8H13NO3/c1-4-7(11)9(3)8(12)5-6(2)10/h4-5H2,1-3H3 |
Clé InChI |
MWUNSNUWXUWSFY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N(C)C(=O)CC(=O)C |
SMILES canonique |
CCC(=O)N(C)C(=O)CC(=O)C |
Synonymes |
Butanamide, N-methyl-3-oxo-N-(1-oxopropyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



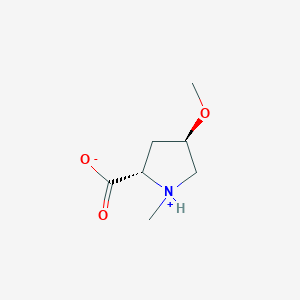
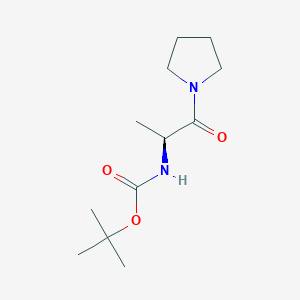

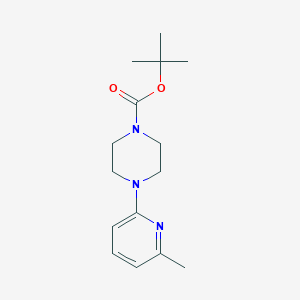



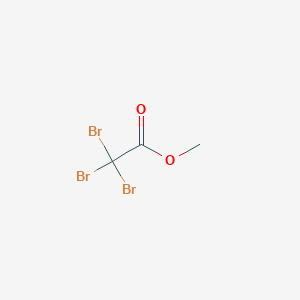

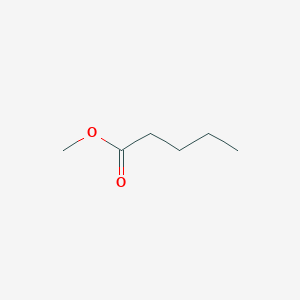

![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)

